4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride
Overview
Description
4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride is a chemical compound with the CAS Number: 116599-33-8 . It has a molecular weight of 236.72 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-((methylamino)methyl)benzenesulfonamide hydrochloride . The InChI code is 1S/C8H12N2O2S.ClH/c1-10-6-7-2-4-8(5-3-7)13(9,11)12;/h2-5,10H,6H2,1H3,(H2,9,11,12);1H .Physical And Chemical Properties Analysis
This compound has a melting point of 238-240°C . It is stored at room temperature .Scientific Research Applications
- Antibacterial and Antifungal Applications
- Field : Medical and Biological Research
- Application Summary : Sulfonamides, such as “4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride”, are a substantial class of pharmaceutical drugs. They have various kinds of pharmacological agents having antitumor, antibacterial, anticarbonic anhydrase, diuretic, hypoglycemic, and protease inhibitory activity or antithyroid activity among others .
- Methods of Application : The compounds were developed and their structures were confirmed by elemental and spectral analysis (FT-IR, ESI-MS, 1 HNMR, and 13 CNMR). In vitro, developed compounds were screened for their antibacterial and antifungal activities against medically important bacterial strains, namely, S. aureus, B. subtilis, and E. coli, and fungi, namely, A. flavus, A. parasiticus, and A. sp .
- Results : Among the tested compounds, it was found that compounds 3b, 9a, and 9b have most potent activity against S. aureus, A. flavus, and A. parasiticus, respectively, and were found to be more active than sulfamethoxazole and itraconazole with MIC values 40 μ g/mL .
For example, many important drugs contain the sulfonamide group. They are used as antibacterial agents, antitumor agents, anticarbonic anhydrase agents, diuretics, hypoglycemic agents, protease inhibitors, and antithyroid agents among others .
For example, many important drugs contain the sulfonamide group. They are used as antibacterial agents, antitumor agents, anticarbonic anhydrase agents, diuretics, hypoglycemic agents, protease inhibitors, and antithyroid agents among others .
Safety And Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(methylaminomethyl)benzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-10-6-7-2-4-8(5-3-7)13(9,11)12;/h2-5,10H,6H2,1H3,(H2,9,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFZFCMACVDSNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride | |
CAS RN |
116599-33-8 | |
Record name | 4-[(methylamino)methyl]benzene-1-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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